3-cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-cyclohexyl-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-19(10-8-16-5-2-1-3-6-16)22-13-14-24-20(26)11-9-18(23-24)17-7-4-12-21-15-17/h4,7,9,11-12,15-16H,1-3,5-6,8,10,13-14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBGHWQWZDFIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's structure, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 368.481 g/mol. The compound features a cyclohexyl group, a pyridazine ring, and an amide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O2 |
| Molecular Weight | 368.481 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Recent studies have explored the anticancer potential of pyridazine derivatives, including compounds structurally related to this compound. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of IKKbeta, a kinase involved in inflammatory responses and cancer progression. These compounds demonstrated significant cell-free IKKbeta inhibitory activity and reduced TNF-alpha levels in THP-1 cells, indicating potential for anti-inflammatory and anticancer applications .
Anti-inflammatory Effects
Pyridazine derivatives have also shown promise as anti-inflammatory agents. Compounds derived from pyridazine structures were evaluated for their ability to inhibit COX-2, an enzyme associated with inflammation. In vitro studies indicated that certain derivatives exhibited strong binding affinity to COX-2 and significant anti-inflammatory effects in carrageenan-induced edema models .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, impacting cell signaling pathways related to proliferation and survival.
- Receptor Modulation : The compound may act as an allosteric modulator of G-protein coupled receptors (GPCRs), influencing neurotransmitter release and cellular responses .
Case Studies
Several case studies highlight the biological activity of pyridazine derivatives:
- Study on IKKbeta Inhibitors : A study focused on optimizing imidazo[1,2-b]pyridazine derivatives found that modifications at the 3 and 6 positions increased both IKKbeta inhibitory activity and selectivity against other kinases .
- Anti-inflammatory Testing : In vivo testing of novel pyridazine compounds showed significant reductions in paw edema in rat models compared to standard anti-inflammatory drugs like indomethacin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural elements and biological targets of the compound with analogs:
Key Observations:
- Pyridin-3-yl vs. Phenyl/Thiophene : The pyridin-3-yl group in the target compound and X2705 may engage in hydrogen bonding via its nitrogen atom, unlike phenyl (purely hydrophobic) or thiophene (electron-rich sulfur) .
- Trifluoromethyl groups in the patent compound (EP 4 374 877 A2) likely enhance metabolic stability and electron-withdrawing effects .
- Side Chain Variations : The ethyl-propanamide linker in the target compound is analogous to ZINC00220177’s phenethyl group, but the latter’s aromatic ring may increase rigidity and target affinity .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide?
Answer:
The synthesis of this compound likely involves multi-step reactions, starting with the construction of the pyridazinyl core. Key steps include:
- Condensation reactions to form the pyridazine ring, as seen in structurally related compounds .
- Functionalization of the pyridazine at the 3-position with pyridin-3-yl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Amide coupling (e.g., using EDC/HOBt) to attach the cyclohexylpropanamide moiety to the ethylpyridazinyl intermediate .
Optimize yields by controlling solvent polarity (e.g., DMF for coupling reactions) and temperature (0–5°C for sensitive intermediates) . Purity is verified via HPLC (retention time ~0.88 minutes under SQD-FA05 conditions) and NMR .
Basic: Which spectroscopic and computational methods are critical for structural elucidation?
Answer:
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., pyridazine NH at δ 10–12 ppm, cyclohexyl CH2 at δ 1.2–1.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (expected ~404.5 g/mol for C23H24N4O3 analogs) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for related pyridazinyl amides .
- InChI Key Analysis : Validates atomic connectivity (e.g., LMICDVFFRAOKDQ-UHFFFAOYSA-N for similar structures) .
Advanced: How can reaction conditions be optimized for introducing the pyridin-3-yl substituent?
Answer:
The pyridin-3-yl group is critical for π-π stacking interactions in biological targets. Optimization strategies include:
- Catalyst Screening : Use Pd(PPh3)4 or XPhos precatalysts for Suzuki couplings, adjusting equivalents (1.2–1.5x) to minimize byproducts .
- Solvent Selection : Employ toluene/EtOH (3:1) for balanced solubility and reactivity .
- Temperature Control : Heat to 80–100°C for 12–24 hours, monitoring via TLC .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (30–70%) to isolate the product .
Advanced: How should researchers address contradictions in reported biological activities of pyridazinyl derivatives?
Answer:
Discrepancies in bioactivity data (e.g., IC50 values) may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HepG2 vs. MCF-7) .
- Structural Nuances : Compare substituent effects (e.g., pyridin-3-yl vs. thiophene in antitumor activity; IC50 0.40 μM vs. 0.50 μM) .
- Pharmacokinetic Factors : Assess solubility (logP ~2.5–3.5) and metabolic stability using microsomal assays .
- Statistical Rigor : Apply ANOVA or Tukey’s test to evaluate significance across studies .
Methodological: What in vitro assays are suitable for evaluating enzyme inhibition potential?
Answer:
- Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., against EGFR or MAPK) with ATP concentrations mimicking physiological levels (1–10 μM) .
- SPR/BLI Analysis : Measure binding kinetics (ka/kd) to immobilized targets (e.g., carbonic anhydrase IX) .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with enzymes like DHFR .
- Molecular Docking : Validate experimental data with AutoDock Vina, focusing on pyridazine’s H-bonding with catalytic residues (e.g., Asp94 in DHFR) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications : Compare pyridazine vs. pyrimidine cores in enzyme inhibition (e.g., 10-fold differences in IC50) .
- Substituent Effects : Test analogs with halogens (e.g., 3-F) or bulkier groups (e.g., diphenylacetamide) to assess steric/electronic impacts on binding .
- Bioisosteric Replacement : Replace the cyclohexyl group with adamantane or piperidine to evaluate lipophilicity and target engagement .
- Data Visualization : Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with activity .
Methodological: What strategies mitigate instability issues during in vivo studies?
Answer:
- Formulation : Prepare PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility (target >50 μg/mL) .
- Metabolic Profiling : Use LC-MS/MS to identify major metabolites (e.g., N-dealkylation or pyridazine ring oxidation) in liver microsomes .
- Stability Testing : Store lyophilized samples at -80°C under argon to prevent hydrolysis of the amide bond .
Advanced: How can computational tools guide the optimization of pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., %F = 60–70%), BBB permeability, and CYP450 interactions .
- MD Simulations : Simulate blood-brain barrier penetration (logBB >0.3) with GROMACS, focusing on hydrogen-bond donors (<3) .
- PAMPA Assays : Validate passive permeability (Pe >1.0 × 10⁻6 cm/s) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
